5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile
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Overview
Description
5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile is an organic compound with the molecular formula C12H15FN2. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the 5-position and an amino group substituted with a 3-methylbutan-2-yl group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile typically involves the following steps:
Reduction: The nitro group is reduced to an amino group.
Alkylation: The amino group is alkylated with 3-methylbutan-2-yl chloride.
The reaction conditions for these steps include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce fluoro-substituted benzylamines.
Scientific Research Applications
5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the amino group allows for hydrogen bonding and other interactions. These properties contribute to the compound’s potential biological activity and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzonitrile: Similar structure but lacks the amino group.
5-Amino-2-fluorobenzonitrile: Contains an amino group but lacks the 3-methylbutan-2-yl substitution.
Uniqueness
5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile is unique due to the combination of the fluorine atom, amino group, and 3-methylbutan-2-yl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H15FN2 |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
5-fluoro-2-(3-methylbutan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C12H15FN2/c1-8(2)9(3)15-12-5-4-11(13)6-10(12)7-14/h4-6,8-9,15H,1-3H3 |
InChI Key |
WEVUDADIWZLZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=C(C=C(C=C1)F)C#N |
Origin of Product |
United States |
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